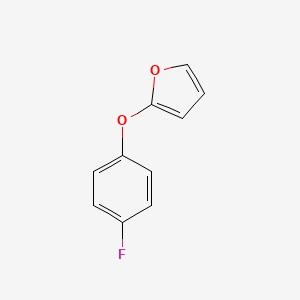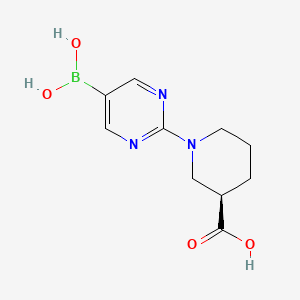![molecular formula C13H23NO4 B8291998 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid
Descripción general
Descripción
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a dimethyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of the amine group in the pyrrolidine ring using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetic acid moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl group
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to participate in subsequent reactions .
Comparación Con Compuestos Similares
- 2-{1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}acetic acid .
- (tert-Butoxy)carbonyl L-His (Trt)-Aib-OH .
Uniqueness: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
Clave InChI |
DMBUSIVZGGANFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(N1C(=O)OC(C)(C)C)CC(=O)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
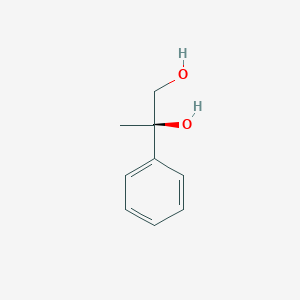

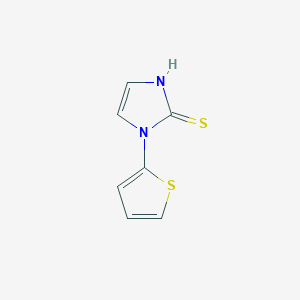
![tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)

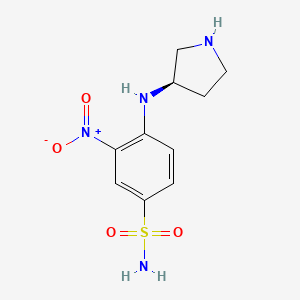
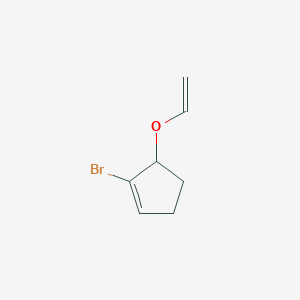
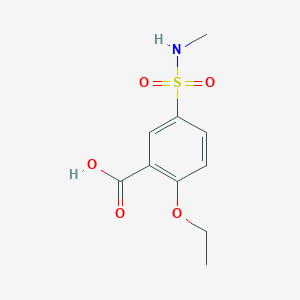

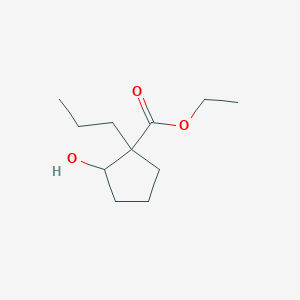
![3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)

